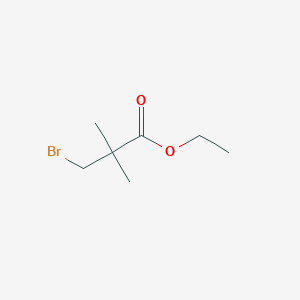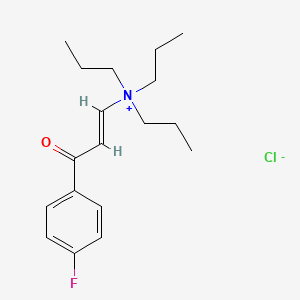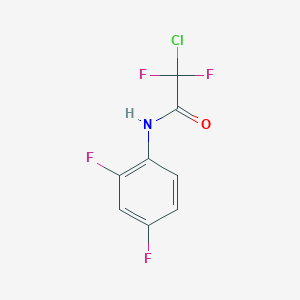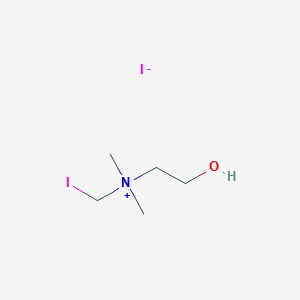![molecular formula C11H8F6O2 B3041434 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid CAS No. 289686-73-3](/img/structure/B3041434.png)
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid
概述
描述
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is a useful research compound. Its molecular formula is C11H8F6O2 and its molecular weight is 286.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is the NK1/NK3 receptors . These receptors are part of the neurokinin receptor family, which plays a crucial role in various physiological processes, including pain perception, mood regulation, and immune response.
Mode of Action
This compound acts as an antagonist to the NK1/NK3 receptors . By binding to these receptors, it prevents the natural ligands (neurokinins) from activating them, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
The inhibition of NK1/NK3 receptors by this compound affects several biochemical pathways. These include the pain perception pathway and the mood regulation pathway . The exact downstream effects can vary depending on the specific cell type and physiological context.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain perception and potentially the regulation of mood . By inhibiting the activation of NK1/NK3 receptors, it can reduce the signaling that leads to these physiological responses.
生化分析
Biochemical Properties
It is known to be used in the synthesis of aryl-amido-cyclohexane derivatives and as NK-1 receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its role as an NK-1 receptor antagonist, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an NK-1 receptor antagonist, it may bind to and inhibit the function of NK-1 receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is a stable compound at room temperature and may gradually decompose under high temperature or light exposure .
Metabolic Pathways
Given its role as an NK-1 receptor antagonist, it may interact with enzymes or cofactors involved in these pathways .
准备方法
The synthesis of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with methyl propanoate in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
科学研究应用
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
相似化合物的比较
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. Similar compounds include:
3,5-bis(trifluoromethyl)benzoic Acid: This compound shares the trifluoromethyl groups but differs in its overall structure and reactivity.
3,5-bis(trifluoromethyl)phenyl isocyanate: Another related compound, used in different chemical applications due to its isocyanate functional group.
These comparisons highlight the distinct characteristics and applications of this compound, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-5(9(18)19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCZXRNLPFPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-73-3 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Chloro-4-[(2,4-difluorobenzoyl)amino]benzene-1-sulphonyl fluoride](/img/structure/B3041357.png)
![4-({[(2,6-Dichlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041358.png)
![3-Chloro-4-({[(2,6-dichlorobenzoyl)amino]carbonyl}amino)benzenesulphonyl fluoride](/img/structure/B3041359.png)
![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)
![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)
![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)


![N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3041370.png)
![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)
